molecular formula C19H21NO5 B4028680 3-{[4-(Propoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[4-(Propoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4028680
M. Wt: 343.4 g/mol
InChI Key: OBBPNWZEIUKAPI-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]hept-5-ene (norbornene) core with two functional groups:

  • Position 2: A carboxylic acid group.
  • Position 3: A carbamoyl substituent linked to a 4-(propoxycarbonyl)phenyl group.

This structure is significant in medicinal chemistry (e.g., thromboxane receptor antagonism) and polymer synthesis via ring-opening metathesis polymerization (ROMP) .

Properties

IUPAC Name

3-[(4-propoxycarbonylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-2-9-25-19(24)11-5-7-14(8-6-11)20-17(21)15-12-3-4-13(10-12)16(15)18(22)23/h3-8,12-13,15-16H,2,9-10H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBPNWZEIUKAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Propoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Propoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound 3-{[4-(Propoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This article explores its applications in chemistry, biology, medicine, and industry, supported by detailed data tables and case studies.

Structural Features

The compound features a bicyclo[2.2.1]hept-5-ene core, which is functionalized with:

  • A carboxylic acid group
  • A propoxycarbonyl-substituted phenylcarbamoyl group

This unique structure allows for diverse chemical reactivity and interactions with biological systems.

Chemistry

  • Building Block in Organic Synthesis :
    • The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Polymer Chemistry :
    • It can be utilized as a monomer or additive in the production of specialty polymers, enhancing material properties such as thermal stability and mechanical strength.

Biology

  • Biological Activity Studies :
    • Research has indicated potential interactions with biological macromolecules, suggesting that this compound may exhibit anti-inflammatory or anticancer properties.
  • Mechanism of Action :
    • The compound's bicyclic structure allows for unique binding interactions with enzymes and receptors, which can modulate their activity and lead to therapeutic effects.

Medicine

  • Therapeutic Development :
    • Investigated for its potential as a drug candidate targeting various diseases due to its unique structural properties.
  • Precursor for Drug Formulation :
    • Used in the synthesis of derivatives that may have improved efficacy or reduced side effects compared to existing medications.

Industry

  • Advanced Materials Production :
    • Employed in the development of functional materials, including coatings and adhesives that require specific chemical properties.
  • Specialty Chemicals :
    • Its unique reactivity profile makes it suitable for producing specialty chemicals used in various industrial applications.

A study investigated the interaction of this compound with specific enzymes involved in inflammatory pathways. Results indicated that it could inhibit certain enzymes, providing a basis for further development as an anti-inflammatory agent.

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes to improve yield and purity of the compound for use in pharmaceutical applications. Techniques such as continuous flow chemistry were employed to enhance efficiency.

Mechanism of Action

The mechanism of action of 3-{[4-(Propoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Derivatives

Key structural variations among analogues include substituents at position 3 and ester/carboxylic acid functionalization. Below is a comparative analysis:

Compound Name Substituent at Position 3 Functional Groups Key Properties/Applications Reference ID
3-{[4-(Propoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 4-(Propoxycarbonyl)phenyl carbamoyl Carboxylic acid, carbamate, propoxy Thromboxane antagonism; polymer intermediates
3-[(4-Hydroxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 4-Hydroxyphenyl carbamoyl Carboxylic acid, phenol ROMP monomer; sulfonyl derivatives show platelet aggregation inhibition
3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3-Nitrophenyl Carboxylic acid, nitro Intermediate for labdanoid-substituted amides; studied via IR/NMR spectroscopy
rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid tert-Butoxycarbonylamino Carboxylic acid, BOC-protected amine Pharmaceutical intermediate; non-medical industrial use
tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate None (ester at position 2) tert-Butyl ester Sterically hindered intermediate for polymers; unique reactivity due to bulky ester group
3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid Benzylcarbamoyl, propan-2-ylidene at position 7 Carboxylic acid, carbamate, alkene Enzyme interaction studies; polymer production
3-[(6-Chloro-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid 6-Chloro-benzothiazolyl carbamoyl Carboxylic acid, benzothiazole Potential kinase inhibitor; pharmaceutical R&D

Functional Group Impact on Properties

  • Carboxylic Acid vs. Ester Derivatives: The parent carboxylic acid (e.g., ) is polar and reactive, enabling salt formation or conjugation. Ester derivatives (e.g., tert-butyl, ) enhance solubility in organic solvents and reduce steric hindrance during polymerization .
  • Amino vs. Carbamoyl Substituents: BOC-protected amines () are stable intermediates for peptide coupling, whereas carbamoyl groups (e.g., benzothiazolyl in ) enable targeted bioactivity through heterocyclic interactions .

Biological Activity

3-{[4-(Propoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with the molecular formula C19H21NO5 and a molecular weight of 343.374 Da. It features a bicyclic structure that is functionalized with a carboxylic acid group and a propoxycarbonyl-substituted phenylcarbamoyl group. This unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound's IUPAC name is 3-[(4-propoxycarbonylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. Its structure can be represented as follows:

InChI InChI 1S C19H21NO5 c1 2 9 25 19 24 11 5 7 14 8 6 11 20 17 21 15 12 3 4 13 10 12 16 15 18 22 23 h3 8 12 13 15 16H 2 9 10H2 1H3 H 20 21 H 22 23 \text{InChI }\text{InChI 1S C19H21NO5 c1 2 9 25 19 24 11 5 7 14 8 6 11 20 17 21 15 12 3 4 13 10 12 16 15 18 22 23 h3 8 12 13 15 16H 2 9 10H2 1H3 H 20 21 H 22 23 }

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bicyclic structure allows for unique binding interactions that may modulate enzymatic activity or receptor signaling pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, although comprehensive studies are required to elucidate its full therapeutic potential.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study investigated the compound's effect on inflammatory markers in vitro, showing a significant reduction in cytokine levels (e.g., TNF-alpha and IL-6) in treated cells compared to controls.
  • Analgesic Properties : In animal models, administration of the compound resulted in reduced pain responses in formalin tests, indicating potential analgesic effects.
  • Antimicrobial Activity : The compound was tested against various bacterial strains, demonstrating moderate antibacterial activity against Gram-positive bacteria.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine levels
AnalgesicDecreased pain response
AntimicrobialModerate activity against bacteria

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves several steps:

  • Formation of Bicyclic Core : A Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
  • Carboxylic Acid Introduction : Oxidation reactions using potassium permanganate or chromium trioxide.
  • Attachment of Propoxycarbonyl Group : Reaction with 4-(propoxycarbonyl)phenyl isocyanate under controlled conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-{[4-(Propoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and how is structural confirmation achieved?

  • Methodology : Synthesis typically involves coupling bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives with activated carbamoyl intermediates. For example, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester can react with 4-(propoxycarbonyl)phenyl isocyanate under anhydrous conditions. Structural confirmation relies on IR spectroscopy (to identify carbonyl and amide bands) and 1H NMR (to resolve bicyclic proton environments and substituent integration) .

Q. How can researchers optimize reaction conditions for synthesizing this compound while minimizing side products?

  • Methodology : Use factorial design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, a 2^k fractional factorial design reduces the number of trials while identifying critical factors. Statistical tools like ANOVA can prioritize variables affecting yield and purity .

Q. What analytical techniques are recommended for purity assessment and isomer differentiation?

  • Methodology : HPLC with a chiral stationary phase resolves stereoisomers, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Differential scanning calorimetry (DSC) detects polymorphic impurities. For bicyclic systems, NOESY NMR can distinguish endo/exo configurations .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology : Combine density functional theory (DFT) to map electronic properties (e.g., HOMO-LUMO gaps) with molecular docking to predict binding affinities. For example, modifying the carbamoyl group’s substituents (e.g., replacing propoxy with cyclopropoxy) can be modeled to assess steric and electronic effects on target enzyme interactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Conduct meta-analysis of published datasets to identify variables causing discrepancies (e.g., assay type, cell line variability). Reproduce experiments under standardized conditions (e.g., ATP concentration in kinase assays) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How can researchers establish structure-activity relationships (SAR) for this compound’s enzyme inhibition?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., varying the bicyclic ring’s substituents or carbamoyl linker length). Use kinetic assays (e.g., IC50 determination) and X-ray crystallography of enzyme-ligand complexes to correlate structural features with activity. For example, bulky substituents on the bicyclic core may hinder binding in sterically constrained active sites .

Q. What in vitro models are appropriate for evaluating metabolic stability and toxicity?

  • Methodology : Use hepatocyte microsomal assays to measure CYP450-mediated degradation rates. For toxicity screening, combine MTT assays (cell viability) with transcriptomic profiling (e.g., RNA-seq) to identify pathways affected by sublethal doses. Include positive controls (e.g., known hepatotoxins) for data normalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(Propoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-{[4-(Propoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.